molecular formula C6H14ClNO B6244772 rac-(2R,4S)-2-methyloxan-4-amine hydrochloride, trans CAS No. 2408938-31-6

rac-(2R,4S)-2-methyloxan-4-amine hydrochloride, trans

Cat. No.: B6244772
CAS No.: 2408938-31-6
M. Wt: 151.6
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Description

rac-(2R,4S)-2-methyloxan-4-amine hydrochloride, trans, is a chiral compound that exists as a racemic mixture of its two enantiomers. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility and stability, making it more suitable for practical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4S)-2-methyloxan-4-amine hydrochloride, trans, typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable oxane derivative.

    Amination: Introduction of the amine group at the 4-position can be achieved through nucleophilic substitution reactions.

    Resolution: The racemic mixture can be resolved into its enantiomers using chiral resolution techniques, although for racemic mixtures, this step might be skipped.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound, would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Automated Resolution Techniques: For separating enantiomers if needed.

    Crystallization: To obtain the hydrochloride salt in a pure form.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4S)-2-methyloxan-4-amine hydrochloride, trans, can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the oxane ring can lead to the formation of different cyclic amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including alkyl halides or acyl chlorides for substitution reactions.

Major Products

    Oxidation Products: Oximes, nitriles.

    Reduction Products: Various cyclic amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, rac-(2R,4S)-2-methyloxan-4-amine hydrochloride, trans, serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemical effects in reactions.

Biology

The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its amine group is a key functional group in many bioactive compounds.

Medicine

Potential applications in medicinal chemistry include the development of new drugs, particularly those targeting specific receptors or enzymes. The hydrochloride form improves its pharmacokinetic properties.

Industry

In the chemical industry, this compound can be used as an intermediate in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which rac-(2R,4S)-2-methyloxan-4-amine hydrochloride, trans, exerts its effects depends on its specific application. Generally, the amine group can interact with biological targets such as enzymes or receptors, influencing their activity. The oxane ring structure may also play a role in binding interactions.

Comparison with Similar Compounds

Similar Compounds

    rac-(2R,4S)-2-methyloxan-4-ol, trans: Similar structure but with a hydroxyl group instead of an amine.

    rac-(2R,4S)-2-methyloxan-4-carboxylic acid, trans: Contains a carboxylic acid group.

    rac-(2R,4S)-2-methyloxan-4-amine, cis: The cis isomer of the compound.

Uniqueness

rac-(2R,4S)-2-methyloxan-4-amine hydrochloride, trans, is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more practical for various applications.

Properties

CAS No.

2408938-31-6

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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